N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide
Description
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O/c1-14(23-11-9-21(2)10-12-23)18(24)19-16-13-22(3)20-17(16)15-7-5-4-6-8-15/h13-15H,4-12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEDDWZKBXXULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1C2CCCCC2)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via alkylation or acylation reactions.
Methylation: The methyl group is added to the pyrazole ring through methylation reactions using reagents like methyl iodide.
Piperazine ring formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.
Amide bond formation: The final step involves the formation of the amide bond between the pyrazole derivative and the piperazine derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)butanamide
Uniqueness
N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
